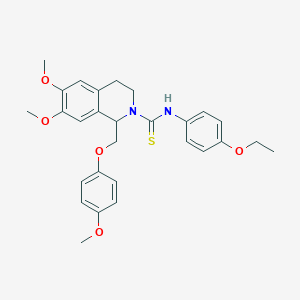
N-(4-ethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple methoxy and ethoxy groups, as well as a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the carbothioamide group, yielding the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbothioamide group can yield the corresponding tetrahydroisoquinoline amine .
Scientific Research Applications
N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in the development of novel polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-Methoxyphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
- N-(4-Ethoxyphenyl)-6,7-dimethoxy-1-[(4-ethoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
- N-(4-Methoxyphenyl)-6,7-dimethoxy-1-[(4-ethoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
Uniqueness
The uniqueness of N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of multiple methoxy and ethoxy groups, along with the tetrahydroisoquinoline core, gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H32N2O5S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C28H32N2O5S/c1-5-34-22-8-6-20(7-9-22)29-28(36)30-15-14-19-16-26(32-3)27(33-4)17-24(19)25(30)18-35-23-12-10-21(31-2)11-13-23/h6-13,16-17,25H,5,14-15,18H2,1-4H3,(H,29,36) |
InChI Key |
ZEXRFDLJQCEUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11458521.png)
![5-oxo-1-[3-(trifluoromethyl)phenyl]-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11458535.png)
![3,4-dimethoxy-N-[3-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11458540.png)
![2-(4-Bromophenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11458546.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11458555.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11458561.png)
![N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11458566.png)
![3-(4-Chlorophenyl)-5-(3-fluorophenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11458572.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11458576.png)
![Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate](/img/structure/B11458578.png)
![2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11458580.png)
![5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11458586.png)
![Propan-2-yl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11458593.png)
![4,7-bis(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11458599.png)
